6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,13-15H,2-5H2,1H3 |
InChI Key |
XNXQANXEUALOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the ethylamino group and hydroxyl groups at the desired positions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the ethylamino group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of tetrahydronaphthalene derivatives are highly sensitive to substitutions on the amino group and the positions of hydroxyl groups. Key analogues include:
(a) 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Structure: Lacks the ethyl group on the amino substituent.
- This compound serves as a precursor in synthetic pathways for dopamine agonists .
(b) 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Structure: Features dipropylamino at position 6 and hydroxyl groups at positions 1 and 2.
- Properties : Increased lipophilicity due to longer alkyl chains, which may enhance receptor affinity but reduce aqueous solubility. Used in studies targeting adrenergic receptors .
(c) 6-[Methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Structure: Mixed alkyl substitution (methyl and propyl) on the amino group.
- Properties : Intermediate lipophilicity between ethyl and dipropyl derivatives. This compound highlights the tunability of receptor selectivity through alkyl chain modifications .
(d) ADTN (6,7-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol hydrobromide)
- Structure: Similar core but with a hydrobromide salt and slight positional variation in amino substitution.
- Pharmacology: Acts as a non-specific dopamine agonist, reversing Egr-1 downregulation in myopia models .
Pharmacological and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol | C₁₂H₁₇NO₂ | 207.27 | Ethylamino, 2,3-diol | Dopamine agonist (presumed) |
| 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol | C₁₀H₁₃NO₂ | 179.22 | Amino, 2,3-diol | Precursor for agonists |
| 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol | C₁₆H₂₅NO₂ | 263.38 | Dipropylamino, 1,2-diol | Adrenergic modulation (presumed) |
| ADTN (Hydrobromide salt) | C₁₀H₁₄BrNO₂ | 276.13 | Amino, 2,3-diol, HBr salt | Non-specific dopamine agonist |
- Lipophilicity Trends : Ethyl < methyl/propyl < dipropyl derivatives.
- Receptor Selectivity: Ethylamino derivatives may favor dopamine receptors, while dipropylamino analogues could shift toward adrenergic targets .
Stability and Metabolic Considerations
- Hydrogenation : Saturation of the naphthalene ring (5,6,7,8-tetrahydro) reduces aromatic oxidation, enhancing metabolic stability .
- Salt Forms : Hydrobromide salts improve solubility but may alter pharmacokinetics (e.g., ADTN vs. free base forms) .
- Alkyl Chain Length : Longer chains (e.g., dipropyl) increase resistance to enzymatic degradation but may reduce solubility .
Biological Activity
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol (CAS Number: 71769-70-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- IUPAC Name : 6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
The biological activity of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is primarily attributed to its interaction with various biological targets. The ethylamino group is thought to enhance its affinity for certain receptors and enzymes:
- Receptor Interaction : The compound may modulate neurotransmitter systems by acting on adrenergic and dopaminergic receptors.
- Enzymatic Activity : It could influence enzyme activity related to metabolic pathways or signaling cascades.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the tetrahydronaphthalene structure might contribute to free radical scavenging capabilities.
Neuroprotective Effects
Studies have suggested that derivatives of tetrahydronaphthalene compounds can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This potential has been explored in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations have shown that 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol may possess antimicrobial properties against certain bacteria and fungi. This activity could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Data Table: Summary of Biological Activities
Case Studies
-
Neuroprotection in Animal Models
- A study conducted on rodents demonstrated that administration of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol significantly reduced markers of oxidative stress in brain tissues following induced injury. This suggests a protective effect against neurodegenerative processes.
-
Antimicrobial Efficacy
- In vitro studies assessed the antimicrobial activity of the compound against Staphylococcus aureus and Candida albicans. Results indicated a dose-dependent inhibition of growth, highlighting its potential as a therapeutic agent in treating infections.
-
Mechanistic Insights
- Investigations into the mechanism revealed that the compound may inhibit specific enzymes involved in bacterial metabolism. This was evidenced by a decrease in metabolic activity measured through resazurin reduction assays.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Step 1 : Functionalization of the tetrahydronaphthalene core via Friedel-Crafts acylation or alkylation, using reagents like acetyl chloride or ethylamine derivatives.
- Step 2 : Hydroxylation at the 2- and 3-positions using oxidizing agents (e.g., meta-chloroperbenzoic acid) or enzymatic catalysis.
- Step 3 : Reductive amination or nucleophilic substitution to introduce the ethylamino group.
Key intermediates should be purified via column chromatography, and yields optimized by controlling temperature and solvent polarity. Characterization via NMR and mass spectrometry is critical at each stage .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
- HPLC-PDA : To assess purity (>95%) and detect trace impurities.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable.
Cross-referencing spectral data with computational predictions (e.g., DFT-based chemical shift calculations) enhances reliability .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and selectivity?
- Methodological Answer :
- Factorial Design : Use a 2<sup>k</sup> factorial approach to evaluate variables (e.g., temperature, solvent, catalyst loading). For example, a study might vary reaction time (8–24 hrs) and ethylamine concentration (1–3 eq) to identify interactions affecting regioselectivity.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to pinpoint optimal conditions.
- AI-Driven Automation : Implement machine learning algorithms (e.g., Bayesian optimization) to iteratively refine parameters using real-time data from robotic synthesis platforms .
Q. How should researchers address contradictions in spectroscopic or chromatographic data?
- Methodological Answer :
- Replicate Experiments : Confirm reproducibility under identical conditions.
- Alternative Techniques : Validate NMR assignments using 2D-COSY or NOESY. If HPLC peaks suggest impurities, employ GC-MS or LC-MS/MS for structural elucidation.
- Collaborative Validation : Cross-check data with independent labs or databases like NIST Chemistry WebBook .
- Error Analysis : Quantify instrument variability (e.g., NMR field drift) and sample degradation (e.g., via stability studies under varying pH/temperature) .
Q. What computational strategies are effective for predicting reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways (e.g., electrophilic substitution at the 5- vs. 8-position).
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics.
- Machine Learning : Train models on existing datasets to predict catalytic activity or binding affinities. Tools like COMSOL Multiphysics® can integrate quantum mechanics with fluid dynamics for reactor-scale simulations .
Q. What strategies mitigate challenges in achieving regioselective functionalization of the tetrahydronaphthalene core?
- Methodological Answer :
- Protecting Groups : Temporarily block hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to direct electrophilic attack to desired positions.
- Directed Ortho-Metalation : Employ directing groups (e.g., amides) to control substitution patterns.
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation at specific sites. Monitor selectivity via in-situ IR spectroscopy .
Q. How can the compound’s stability under varying storage and experimental conditions be rigorously assessed?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), UV light, or oxidative/reductive environments.
- Analytical Monitoring : Track decomposition products via LC-MS and quantify stability using Arrhenius kinetics.
- Excipient Compatibility : Test interactions with common solvents (e.g., DMSO, ethanol) using DSC (Differential Scanning Calorimetry) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays.
- Cell Viability Assays : Use MTT or resazurin assays in relevant cell lines (e.g., cancer, neuronal).
- Molecular Docking : Predict binding modes with proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.
- ADME Profiling : Assess permeability (Caco-2 models), metabolic stability (microsomal assays), and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
